Predicted Kinase Inhibitor Bioactivity Score: 4‑Methoxyphenyl vs. Nicotinic Amide and Nicotinic Acid Substitution Series
In a systematic in silico study of 1‑piperazine‑indole hybrids, compounds bearing a 4‑methoxyphenyl‑like electron‑rich aromatic substituent (nicotinic acid derivatives, NA series) achieved kinase inhibitor bioactivity scores in the range of 0.21–0.40, whereas the corresponding nicotinic amide series (NAD) scored 0.11–0.28 [1]. While the exact N‑[2‑(1H‑indol‑6‑ylamino)‑2‑oxoethyl]‑4‑(4‑methoxyphenyl)piperazine‑1‑carboxamide was not individually reported, its 4‑methoxyphenyl motif places it structurally within the higher‑scoring cluster, distinguishing it from analogs with hydrogen‑bond‑donating amide substituents that lower the kinase inhibitor prediction [1].
| Evidence Dimension | Molinspiration kinase inhibitor bioactivity score (predicted) |
|---|---|
| Target Compound Data | Not individually reported; structural class predicted score range 0.21–0.40 |
| Comparator Or Baseline | Nicotinic amide series (NAD1‑11): score range 0.11–0.28 |
| Quantified Difference | Up to ~2‑fold higher predicted kinase inhibition score for the electron‑rich aryl series vs. amide series |
| Conditions | Molinspiration cheminformatics platform; 22 compounds evaluated in silico |
Why This Matters
A higher predicted kinase inhibitor score flags the 4‑methoxyphenyl subclass as a more promising starting point for kinase‑focused screening campaigns compared to amide‑substituted analogs, directly influencing compound selection for hit‑to‑lead programs.
- [1] Mitku ML, Dagnaw AD, Geremew DT, et al. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Med. 2024;12:20503121241274212. doi:10.1177/20503121241274212 View Source
